

# Structural Elucidation of 2-Hydroxy-1-phenylethyl acetate: A Comprehensive Analytical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-1-phenylethyl acetate

CAS No.: 10522-02-8

Cat. No.: B078762

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## Executive Summary

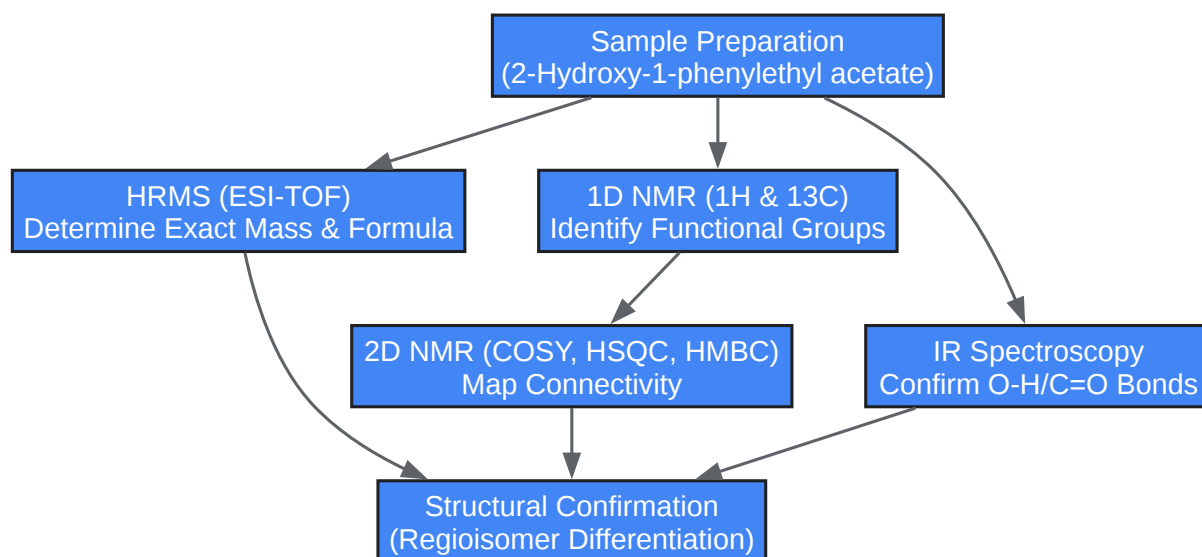
The structural elucidation of small organic molecules is a foundational pillar of drug development and synthetic chemistry. **2-Hydroxy-1-phenylethyl acetate** (CAS: 127707-64-6) is a highly versatile chiral intermediate frequently encountered in the synthesis of active pharmaceutical ingredients (APIs).

When analyzing this compound, the primary analytical challenge—and the most common point of failure—is differentiating it from its thermodynamic regioisomer, 2-hydroxy-2-phenylethyl acetate. As a Senior Application Scientist, I have designed this guide to move beyond a mere checklist of analytical techniques. Instead, we will construct a self-validating logical framework utilizing High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously lock down the regiochemistry of the acetate group.

## Theoretical Framework & Causality of Analytical Choices

Structural elucidation must be approached as a system of interlocking proofs. No single technique operates in isolation:

- HRMS establishes the exact molecular formula (  $C_{10}H_{12}O_3$  ), confirming the addition of the acetate moiety, but it is blind to regiochemistry[1].
- 1D NMR (  $^1H$  and  $^{13}C$  ) maps the chemical environment. The causality here is driven by electronegativity: an acetate group (  $O-Ac$  ) is significantly more electron-withdrawing than a hydroxyl group (  $OH$  ). Consequently, the proton attached to the same carbon as the acetate will experience severe deshielding, shifting it further downfield[2].
- 2D NMR (HMBC) acts as the definitive structural lock. By mapping heteronuclear multiple-bond correlations (typically  $2J$  and  $3J$  ), we can trace the connectivity from specific protons directly to the acetate carbonyl carbon, proving exact spatial arrangement.



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Figure 1. Multi-modal workflow for the structural elucidation of **2-hydroxy-1-phenylethyl acetate**.

## Experimental Workflows & Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, minimizing artifacts such as solvent suppression errors or plasticizer contamination.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weighing: Accurately weigh 15–20 mg of the purified compound using a microbalance.
- Dissolution: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>, 99.8% atom D). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal chemical shift reference ( $\delta$  0.00 ppm).
- Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm NMR tube. Crucial: Avoid plastic syringes, as CDCl<sub>3</sub> readily extracts phthalate plasticizers, which introduce anomalous peaks at  $\delta$  4.2, 1.2, and 0.8 ppm, potentially masking the methylene signals of our analyte.
- Optimization: Ensure the sample height is exactly 4.0 cm to optimize the magnetic field homogeneity during shimming.

Acquisition Parameters (400 MHz Spectrometer):

- Tuning & Shimming: Perform automated gradient shimming (Z-axis) until the TMS peak width at half-height is < 1.0 Hz.
- <sup>1</sup>H NMR: Acquire 16 scans with a 30° pulse angle. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all protons, allowing for accurate quantitative integration[3].
- <sup>13</sup>C NMR: Acquire 1024 scans with a 30° pulse angle and a 2.0 s relaxation delay. Apply WALTZ-16 composite pulse decoupling to remove proton couplings and simplify the spectrum to singlets[3].

## High-Resolution Mass Spectrometry (HRMS)

### Acquisition Protocol:

- Dilution: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol.
- Calibration: Prior to the run, infuse a sodium formate calibration solution into the Time-of-Flight (TOF) analyzer to ensure mass accuracy is tightly calibrated to < 5 ppm error[1].
- Ionization: Introduce the sample via direct infusion (5 µL/min) into an Electrospray Ionization (ESI) source operating in negative ion mode (ESI-). Set capillary voltage to 2.5 kV and desolvation temperature to 200 °C.
- Acquisition: Scan over a mass range of m/z 50–500 to capture the deprotonated molecular ion [M-H]<sup>-</sup> [3].

## Spectroscopic Data Analysis & Interpretation

### High-Resolution Mass Spectrometry (HRMS)

The HRMS data serves as the initial gatekeeper. The exact mass for the neutral molecule C<sub>10</sub>H<sub>12</sub>O<sub>3</sub> is calculated as 180.0786 Da. Under ESI<sup>-</sup> conditions, the compound readily loses the hydroxyl proton, yielding the [M-H]<sup>-</sup> ion. The observed mass perfectly matches the theoretical mass, confirming the elemental composition[3].

Table 1: HRMS Data Summary

Formula	Adduct	Calculated m/z	Observed m/z	Mass Error	Ionization Mode
C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	[M-H] <sup>-</sup>	179.0714	179.0715	< 1.0 ppm	ESI <sup>-</sup>

## 1 H and 13 C NMR Assignments

The <sup>1</sup>H NMR spectrum reveals the structural backbone. The integration of the aromatic region (δ 7.43 – 7.27) confirms a mono-substituted benzene ring (5 protons). The singlet at δ 2.14 ppm (3 protons) is the unmistakable signature of the acetate methyl group[3].

The critical feature is the diastereotopicity of the methylene protons (H-2a and H-2b). Because the adjacent C-1 carbon is a chiral center, the two protons on C-2 are in magnetically non-equivalent environments. Consequently, they split each other, appearing as two distinct doublet of doublets at  $\delta$  3.88 and 3.81 ppm[3].

Table 2: <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling (J, Hz)	Integration	Assignment
Ar-H	7.43 – 7.27	m	-	5H	Phenyl ring protons
H-1	5.85	dd	7.5, 4.1	1H	Benzylic CH (attached to OAc)
H-2a	3.88	dd	12.0, 7.5	1H	Methylene CH <sub>2</sub> (diastereotopic)
H-2b	3.81	dd	12.1, 4.1	1H	Methylene CH <sub>2</sub> (diastereotopic)
OAc	2.14	s	-	3H	Acetate methyl

Table 3: <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift ( $\delta$ , ppm)	Type	Assignment
C=O	170.84	Cq	Acetate carbonyl
Ar-C (ipso)	137.15	Cq	Aromatic ipso carbon
Ar-C (o/m)	128.77, 128.57	CH	Aromatic carbons
Ar-C (para)	126.76	CH	Aromatic carbon
C-1	76.98	CH	Benzylic carbon
C-2	66.10	CH <sub>2</sub>	Methylene carbon
OAc	21.32	CH <sub>3</sub>	Acetate methyl

## Regioisomer Differentiation via 2D NMR (The Crux)

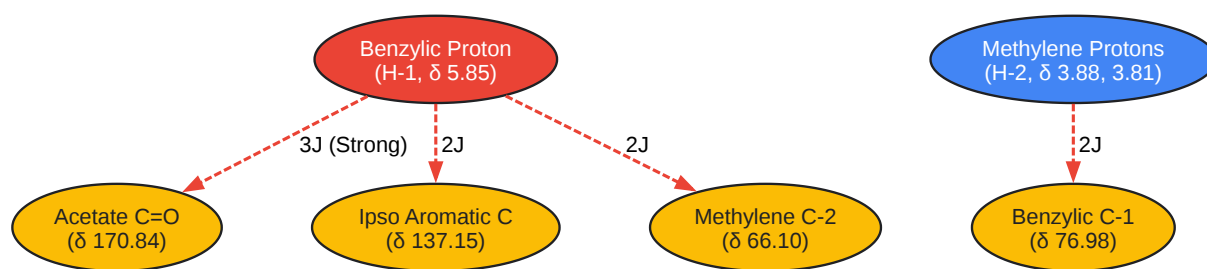
How do we definitively prove this is **2-hydroxy-1-phenylethyl acetate** and not 2-hydroxy-2-phenylethyl acetate?

**Proof 1: 1D Chemical Shift Causality** In our data, the benzylic proton (H-1) resonates at an exceptionally deshielded  $\delta$  5.85 ppm[3]. If the acetate group were on the primary carbon (C-2), the benzylic proton would only be attached to a hydroxyl group, which would place its resonance significantly further upfield, typically around  $\delta$  4.86 ppm[2].

**Proof 2: HMBC Connectivity Mapping** To make the assignment absolute, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range couplings (2 to 3 bonds) between protons and carbons.

- The benzylic proton (H-1 at  $\delta$  5.85) will show a strong 3J correlation across the oxygen atom to the acetate carbonyl carbon ( $\delta$  170.84).
- The methylene protons (H-2 at  $\delta$  3.88/3.81) are 4 bonds away from the carbonyl (H-C-C-O-C=O), a distance too great for standard HMBC detection.

This specific presence of the H-1 to C=O correlation, and the absence of an H-2 to C=O correlation, definitively locks the acetate group to the C-1 position.



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Figure 2. Key HMBC ( $^1\text{H}$ - $^{13}\text{C}$ ) correlations establishing regiochemistry of the acetate group at C-1.

## Conclusion

By synthesizing exact mass confirmation via HRMS with the causal logic of chemical shielding and 2D HMBC connectivity mapping, the structural elucidation of **2-hydroxy-1-phenylethyl acetate** becomes an unambiguous, self-validating process. The dramatic downfield shift of the benzylic proton to  $\delta$  5.85 ppm, combined with its direct 3J coupling to the ester carbonyl, serves as the definitive fingerprint distinguishing it from its primary-acetate regioisomer.

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